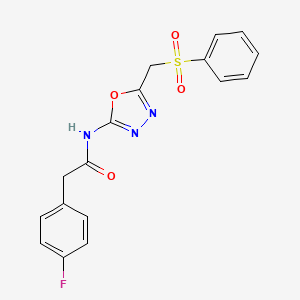

2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14FN3O4S and its molecular weight is 375.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide has garnered attention in recent research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound generally involves the reaction of various intermediates that incorporate the oxadiazole moiety. The typical synthetic route includes:

- Formation of the Oxadiazole Ring : The initial step often involves the condensation of phenylsulfonylmethyl derivatives with acetamides.

- Substitution Reactions : The introduction of the 4-fluorophenyl group is achieved through electrophilic aromatic substitution.

- Purification : The final product is purified using column chromatography to yield a white solid.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. In a study evaluating various derivatives against a panel of fungi and bacteria, the target compound demonstrated:

- Fungicidal Activity : It showed an inhibition rate against Sclerotinia sclerotiorum ranging from 75% to 86%, outperforming standard fungicides like quinoxyfen with an EC50 value of 6.67 mg/L for one derivative .

- Bacterial Inhibition : The compound has also been tested against several bacterial strains, with promising results indicating moderate to high inhibition rates.

Enzyme Inhibition Studies

The compound's biological profile was further assessed through enzyme inhibition studies:

- α-Glucosidase Inhibition : Several derivatives exhibited variable inhibition potentials, with some demonstrating IC50 values comparable to acarbose, a standard drug for managing diabetes .

- Butyryl Cholinesterase (BChE) Inhibition : A subset of synthesized compounds showed significant BChE inhibitory activity, with one derivative reaching an IC50 of 12.15 μM, indicating potential for treating neurodegenerative disorders .

Case Study 1: Hepatitis B Virus Inhibition

In vitro studies using a human hepatoma cell line (HepG2) demonstrated that the derivative could inhibit hepatitis B virus (HBV) replication by up to 80% at a concentration of 10 µM. This suggests a promising avenue for antiviral therapies targeting HBV .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents on the phenyl ring significantly influenced biological activity. Electron-withdrawing groups at specific positions enhanced inhibitory effects against fungal pathogens and enzymes .

Data Tables

Here are summarized findings from various studies on the biological activity of the compound:

| Biological Activity | Tested Concentration (µM) | Inhibition Rate (%) | EC50/IC50 (mg/L or µM) |

|---|---|---|---|

| Sclerotinia sclerotiorum | Not specified | 75 - 86 | 6.67 |

| α-Glucosidase | Not specified | Variable | Comparable to acarbose |

| Butyryl Cholinesterase | Not specified | Variable | 12.15 |

| HBV Replication | 10 | 80 | - |

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole rings. For instance, derivatives of 1,3,4-oxadiazole have shown promising antifungal activities against various pathogens. In a comparative study, compounds with similar structures exhibited effective inhibition against fungi such as Fusarium oxysporum, suggesting that the oxadiazole ring may serve as a pharmacophore for antifungal agents .

Anticancer Potential

Research has indicated that oxadiazole derivatives can also exhibit anticancer properties. A study focused on synthesizing various oxadiazole compounds demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis and disruption of cellular signaling pathways .

Anti-inflammatory Properties

Compounds like 2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide have been investigated for their anti-inflammatory effects. The incorporation of sulfonamide groups has been linked to enhanced anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .

Computational Studies

Density Functional Theory (DFT) calculations have been employed to analyze the electronic structure and stability of this compound. These studies provide insights into the frontier molecular orbitals (HOMO-LUMO), which are critical for understanding reactivity and interaction with biological targets .

Molecular Docking Studies

Molecular docking studies suggest that the compound can effectively bind to specific biological targets, enhancing its potential as a therapeutic agent. The binding affinity and interaction patterns with target proteins are crucial for predicting biological activity .

Case Study 1: Antifungal Activity Evaluation

In a recent experimental setup, various oxadiazole derivatives were tested for their antifungal efficacy against Fusarium oxysporum. The results indicated that compounds with similar structural features to this compound exhibited significant antifungal activity at low concentrations, outperforming traditional antifungal agents like hymexazol .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another study investigated the cytotoxic effects of this compound on several cancer cell lines. Results showed that it induced apoptosis in a dose-dependent manner, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides, followed by sulfonylation and acylation. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .

- Temperature control : Cyclization steps often require reflux (80–100°C), while acylation may proceed at room temperature .

- Catalysts : Triethylamine or DMAP can accelerate sulfonylation and acylation .

- Characterization : Confirm intermediate purity via TLC before proceeding to final steps .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound and its intermediates?

- Methodological Answer :

- NMR spectroscopy : 1H and 13C NMR are critical for verifying substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, oxadiazole carbons at δ 160–170 ppm) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm−1, S=O stretch at ~1150 cm−1) .

Q. How should researchers design initial bioactivity assays for this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- Antimicrobial activity : Perform MIC tests against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity if enzyme assays are inconclusive) .

- Pharmacokinetic profiling : Assess solubility, metabolic stability, and membrane permeability (e.g., Caco-2 models) to explain discrepancies between in vitro and in vivo results .

- Dose-response curves : Ensure linearity and check for off-target effects via selectivity panels .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., COX-2 active site) .

- Mutagenesis studies : Modify key residues in suspected binding pockets to validate docking predictions .

- Transcriptomic/proteomic profiling : Identify downstream pathways affected in treated cell lines .

Q. How can computational modeling enhance the design of derivatives with improved activity?

- Methodological Answer :

- QSAR studies : Correlate substituent electronegativity or steric bulk with bioactivity (e.g., fluorophenyl vs. chlorophenyl analogs) .

- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

- Reaction pathway simulations : Apply DFT calculations to optimize synthetic steps (e.g., transition state energy for cyclization) .

Q. What experimental approaches are effective for establishing structure-activity relationships (SAR)?

- Methodological Answer :

- Analog synthesis : Systematically vary substituents (e.g., sulfonyl group → methylsulfonyl, phenylsulfonyl) and test bioactivity .

- Bioisosteric replacement : Substitute oxadiazole with thiadiazole or triazole to assess ring flexibility .

- Pharmacophore mapping : Overlay active/inactive analogs to identify essential motifs .

Q. How can researchers address low yield or purity in the final synthetic step?

- Methodological Answer :

- Chromatography optimization : Use gradient elution in HPLC or flash chromatography with silica gel .

- Recrystallization : Test solvent pairs (e.g., ethanol/water) to improve crystal purity .

- Reaction monitoring : Employ in-situ FTIR or LC-MS to identify side products early .

Q. What methods are recommended to enhance solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester prodrugs) .

- Nanoparticle formulation : Use PLGA or liposomal carriers to improve aqueous solubility .

- Salt formation : Screen with pharmaceutically acceptable acids (e.g., HCl, sodium citrate) .

Q. How should researchers validate the compound’s therapeutic potential while minimizing off-target effects?

- Methodological Answer :

- Selectivity panels : Screen against related enzymes/receptors (e.g., COX-1 vs. COX-2) .

- Toxicogenomics : Assess gene expression changes in liver/kidney tissues post-administration .

- In vivo PK/PD modeling : Corrogate plasma concentration with efficacy markers (e.g., TNF-α reduction) .

属性

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S/c18-13-8-6-12(7-9-13)10-15(22)19-17-21-20-16(25-17)11-26(23,24)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQRSYORLQRNAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。